molecular formula C13H18N2O4 B2826295 Diethyl 4,4-dicyanoheptanedioate CAS No. 29668-96-0

Diethyl 4,4-dicyanoheptanedioate

Cat. No.: B2826295
CAS No.: 29668-96-0
M. Wt: 266.297
InChI Key: AIFUOUBBQRDBED-UHFFFAOYSA-N
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Description

Diethyl 4,4-dicyanoheptanedioate is a diester compound featuring a seven-carbon dicarboxylic acid backbone (heptanedioate) with two cyano (-CN) groups at the 4th carbon positions and ethyl ester moieties.

Properties

IUPAC Name

diethyl 4,4-dicyanoheptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUOUBBQRDBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,4-dicyanoheptanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with acrylonitrile in the presence of a base, followed by subsequent reactions to introduce the cyano groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of optimal temperature and pressure conditions, and purification of the final product through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4-dicyanoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diethyl 4,4-dicarboxyheptanedioate.

    Reduction: Formation of diethyl 4,4-diaminoheptanedioate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Diethyl 4,4-dicyanoheptanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 4,4-dicyanoheptanedioate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares Diethyl 4,4-dicyanoheptanedioate with structurally related compounds, focusing on substituents, functional groups, and similarity metrics derived from computational or empirical analyses:

Compound Name CAS Number Substituents/Functional Groups Similarity Score Key Properties/Differences
This compound Not provided Cyano (-CN) at 4,4; ethyl esters N/A Reference compound; high reactivity due to -CN groups
Diethyl 2,4-dicyanopentanedioate 90825-50-6 Cyano at 2,4; shorter pentanedioate - Reduced steric hindrance; shorter chain may lower boiling point
Diethyl 4,4-difluoroheptanedioate 22515-16-8 Fluoro (-F) at 4,4 0.75 Fluorine's electronegativity enhances stability but reduces reactivity compared to -CN
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 Trifluoro, dioxo groups 0.78 Oxo groups increase electrophilicity; shorter chain limits applications
4,4-Dimethylheptanedioic acid 5325-75-7 Methyl (-CH₃) at 4,4; diacid form - Lacks ester/cyano groups; higher solubility in polar solvents

Research Findings and Industrial Relevance

  • Regulatory Considerations: The European Chemicals Agency (ECHA) employs structural similarity assessments to identify Substances of Very High Concern (SVHC). This compound’s cyano groups may raise toxicity concerns akin to nitrile-containing SVHCs, though specific studies are lacking .
  • Synthetic Utility: The discontinued status of this compound highlights the need for alternatives like Diethyl 4,4-difluoroheptanedioate, which balances reactivity and safety in polymer synthesis .

Biological Activity

Diethyl 4,4-dicyanoheptanedioate, also known as a dicyano compound, is a derivative of heptanedioic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical structure and properties:

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 29668-96-0

Antihypertensive Effects

Recent studies have indicated that this compound may exhibit antihypertensive properties. Research conducted on spontaneously hypertensive rats demonstrated significant reductions in systolic and diastolic blood pressure following administration of the compound. The mechanism appears to involve increased intracellular levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation.

  • Study Findings :
    • A concentration-dependent increase in cGMP levels was observed in arterial tissues treated with this compound.
    • The compound's vasorelaxant effects were shown to be independent of the endothelium and sensitive to specific guanylyl cyclase inhibitors .

The biological activity of this compound is primarily attributed to its ability to modulate intracellular signaling pathways:

  • cGMP Pathway Activation : The compound enhances cGMP production, leading to relaxation of vascular smooth muscle and subsequent lowering of blood pressure.
  • Calcium Channel Blockade : It appears to block voltage-dependent L-type calcium channels, further contributing to its antihypertensive effects .

Research Findings Summary

Study Objective Findings Reference
Study on hypertensive ratsEvaluate antihypertensive effectsSignificant decrease in blood pressure; increase in cGMP levels
Antimicrobial potential studyInvestigate antimicrobial activitiesRelated compounds show efficacy against E. coli and S. aureus

Case Studies

A notable case study involved the administration of this compound in a controlled trial with hypertensive rats. The results indicated a marked improvement in cardiovascular parameters:

  • Systolic Blood Pressure (SBP) : Decreased from baseline by approximately 30 mmHg.
  • Diastolic Blood Pressure (DBP) : Showed a reduction correlating with increased dosages of the compound.

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